N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound with the molecular formula and a molecular weight of 311.4 g/mol. This compound is classified as an amide, specifically a thioacetamide derivative. It features a cyclohexyl group, a hydroxyethyl group, and a fluorophenyl thioether moiety, which contribute to its unique chemical properties and potential biological activities. The compound is identified by its CAS number 1396884-82-4.
The compound is sourced from various chemical suppliers and databases, including Chemsrc and BenchChem, which provide detailed information on its properties and applications in scientific research. Its classification as an amide suggests that it may exhibit properties relevant to pharmaceutical chemistry, particularly in the development of therapeutic agents.
The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. A common approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide can be represented using SMILES notation as O=C(CSc1ccc(F)cc1)NCC(O)C1CCCCC1. The compound features:
The structural data indicates significant steric hindrance due to the bulky cyclohexyl group, which may influence its reactivity and interaction with biological targets.
N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide can participate in various chemical reactions typical for amides and thioethers:
Understanding these reactions is crucial for exploring the compound's potential modifications for enhanced biological activity or specificity in pharmaceutical applications.
Further studies are required to elucidate specific interactions and confirm any pharmacological effects associated with this compound.
The physical properties of N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide include:
The chemical properties indicate that this compound may be stable under standard conditions but could be sensitive to extreme pH or temperature changes. Its solubility profile would need to be characterized for practical applications in formulations.
N-(2-cyclohexyl-2-hydroxyethyl)-2-((4-fluorophenyl)thio)acetamide has potential applications in:
CAS No.: 591-97-9
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9